1,2-Ethanediamine, N,N-diethyl-N'-11H-pyrido(3,2-a)carbazol-3-yl-, dihydrochloride
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Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,2-a]carbazole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-, dihydrochloride typically involves multiple steps:
Formation of the Pyrido[3,2-a]carbazole Core: This step often involves cyclization reactions starting from appropriate precursors such as indole derivatives and pyridine carboxylic acids.
Alkylation: The pyrido[3,2-a]carbazole core is then alkylated using ethylating agents to introduce the N,N-diethyl groups.
Attachment of the Ethanediamine Moiety: This involves nucleophilic substitution reactions where the ethanediamine group is introduced.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-: The base form without the dihydrochloride salt.
1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-, monohydrochloride: A similar compound with a different salt form.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-11H-pyrido(3,2-a)carbazol-3-yl-, dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable salts and its interactions with biological targets make it particularly valuable in medicinal chemistry.
Properties
CAS No. |
127040-44-2 |
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Molecular Formula |
C21H26Cl2N4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(11H-pyrido[3,2-a]carbazol-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C21H24N4.2ClH/c1-3-25(4-2)14-13-22-20-12-10-17-19(23-20)11-9-16-15-7-5-6-8-18(15)24-21(16)17;;/h5-12,24H,3-4,13-14H2,1-2H3,(H,22,23);2*1H |
InChI Key |
SGXHARVEHTWTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.Cl.Cl |
Origin of Product |
United States |
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